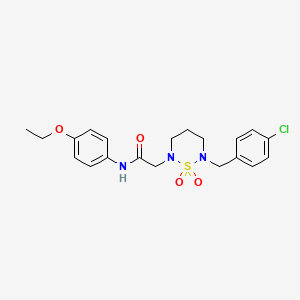

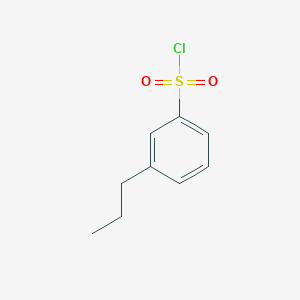

3-丙基苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Propylbenzene-1-sulfonyl chloride is an organic compound . It is a derivative of benzene, which is one of the most basic structures in organic chemistry .

Synthesis Analysis

The synthesis of 3-Propylbenzene-1-sulfonyl chloride is typically achieved through Friedel-Crafts alkylation . This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3) .Molecular Structure Analysis

The molecular structure of 3-Propylbenzene-1-sulfonyl chloride consists of a benzene ring attached to a propyl group . The InChI code for this compound is 1S/C9H11ClO2S/c1-2-4-8-5-3-6-9 (7-8)13 (10,11)12/h3,5-7H,2,4H2,1H3 .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 3-Propylbenzene-1-sulfonyl chloride are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Physical and Chemical Properties Analysis

3-Propylbenzene-1-sulfonyl chloride is a clear, colorless liquid at room temperature with a characteristic, sweet, and somewhat aromatic odor . It has a molecular weight of 218.7 and a density of about 0.86 g/cm3 at 20°C .科学研究应用

合成和化学反应

磺酰氯,包括像3-丙基苯-1-磺酰氯之类的化合物,被广泛用于各种化学合成。它们在生产洗涤剂、离子交换树脂、弹性体、药品、染料和除草剂中发挥着至关重要的作用。这些化合物还用作磺酸及其酯的合成中间体。磺酰氯的合成方法已经发展得更加有效,产生更高的反应产物百分比,并且需要的条件不那么严格 (Lezina, Rubtsova, & Kuchin, 2011)。

催化和化学改性

3-丙基苯-1-磺酰氯可用于离子交换膜的改性,其中引入磺酰氯基团以增强特定的化学性质。这些改性可以显着影响膜的电阻和渗透选择性,使其在某些应用中更有效 (Takata & Sata, 1996)。此外,磺酰氯用于合成高效且稳定的固体酸催化剂,这在各种化学反应中至关重要,包括酯化和酰化 (Liu et al., 2010)。

有机合成和药物开发

在有机合成领域,磺酰氯如3-丙基苯-1-磺酰氯用于苯胺的芳磺酰化等反应中,这在合成具有潜在药用价值的各种有机化合物中是基础 (Kustova, Sterlikova, & Klyuev, 2002)。它们在创建β3肾上腺素能受体激动剂的中间体中也至关重要,这表明它们在药物发现和开发中的重要性 (Ikemoto et al., 2003)。

核苷酸合成和生物技术

与3-丙基苯-1-磺酰氯密切相关的聚合磺酰氯的使用已在合成核苷酸键中得到探索。此应用在生物技术和基因工程领域尤为相关 (Rubinstein & Patchornik, 1975)。

先进材料合成

磺酰氯参与了先进材料的合成,例如磺酰树脂。这些材料的应用范围从工业到科学研究,说明了磺酰氯化合物的多功能性 (Barcellos et al., 2005)。

作用机制

The mechanism of action for 3-Propylbenzene-1-sulfonyl chloride involves a two-step process. The first step is the attack of an electrophile at carbon to form a cationic intermediate . The second step involves the regeneration of the aromatic ring from this cationic intermediate by loss of a proton .

安全和危害

属性

IUPAC Name |

3-propylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-4-8-5-3-6-9(7-8)13(10,11)12/h3,5-7H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMCHQIUSIZYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)

![N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2626977.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626978.png)